![molecular formula C21H25NO2 B12909884 Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- CAS No. 646035-30-5](/img/structure/B12909884.png)
Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentyl chain and a dihydroisoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and pentylamine.
Formation of the Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved by reacting 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with an appropriate reagent such as acetic anhydride.
Final Assembly: The final step involves the coupling of the isoxazole ring with the pentyl chain.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific substituents and reaction conditions used.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-(4-(Benzyloxy)phenyl)-1-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound has a similar benzyloxyphenyl group but differs in the heterocyclic ring structure and additional substituents.
4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: This compound also contains a benzyloxyphenyl group but has a pyrimidine ring and different functional groups.
The uniqueness of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole lies in its specific combination of functional groups and the isoxazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
646035-30-5 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-pentyl-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H25NO2/c1-2-3-5-10-20-15-21(22-24-20)18-11-13-19(14-12-18)23-16-17-8-6-4-7-9-17/h4,6-9,11-14,20H,2-3,5,10,15-16H2,1H3 |
InChI Key |
CYTKVRIKUDTSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


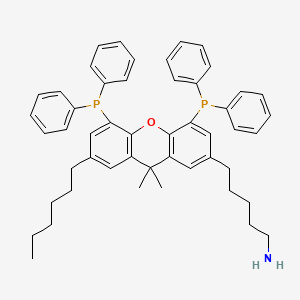

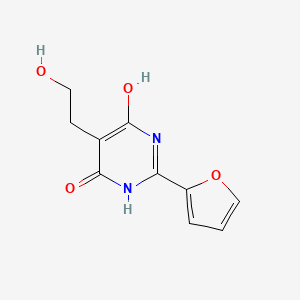
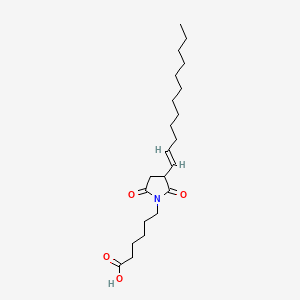

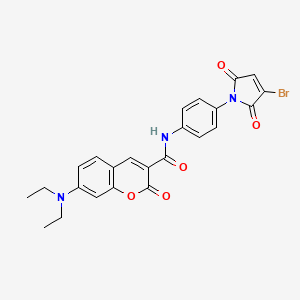
![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)

![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)
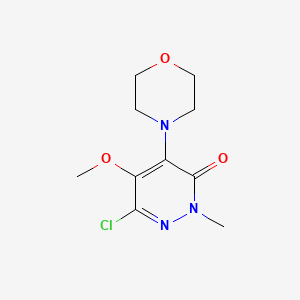
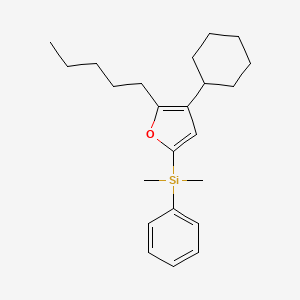
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)
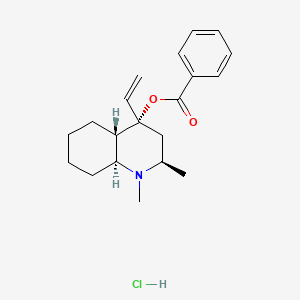
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)
